molecular formula C19H23N3O2S3 B2852083 N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260945-92-3

N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Número de catálogo: B2852083
Número CAS: 1260945-92-3
Peso molecular: 421.59
Clave InChI: JILWZRVMBLWNBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S3 and its molecular weight is 421.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

F6609-2640, also known as TVB-2640, is a novel compound with a unique mechanism of action. It is primarily targeted towards the treatment of nonalcoholic steatohepatitis .

Target of Action

TVB-2640 is a potent and selective first-in-human fatty acid synthase (FASN) inhibitor . FASN is an important rate-limiting step in de novo lipogenesis (DNL), a process that initiates liver fat accumulation leading to nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .

Mode of Action

TVB-2640 interacts with its target, FASN, to inhibit the process of de novo lipogenesis . This inhibition reduces excess liver fat and directly inhibits inflammatory and fibrogenic pathways . The compound has been shown to inhibit hepatic de novo lipogenesis up to 90% in Phase 1b .

Biochemical Pathways

The primary biochemical pathway affected by TVB-2640 is the de novo lipogenesis pathway. By inhibiting FASN, TVB-2640 reduces the synthesis of new fatty acids, thereby reducing liver fat accumulation . This can lead to a reduction in steatosis, inflammation, and the activation of stellate cells .

Pharmacokinetics

It has an excellent pharmacokinetic profile, with similar effects observed in patients treated in the US and China . .

Result of Action

The primary result of TVB-2640’s action is a reduction in liver fat, inflammation, and fibrosis . In clinical trials, TVB-2640 has shown promising results in patients with nonalcoholic steatohepatitis . For example, in the FASCINATE-1 study, TVB-2640 reduced liver fat by 9.6% in the 25-mg cohort and 28.1% in the 50-mg cohort .

Actividad Biológica

N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, a complex heterocyclic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 3 methylbutyl 2 4 oxo 3 2 thiophen 2 yl ethyl 3 4 dihydrothieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}

Molecular Formula: C_{16}H_{20}N_{2}O_{2}S
CAS Number: 1260945-92-3

This compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities including anti-cancer and anti-inflammatory effects.

  • Anticancer Properties : Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Anti-inflammatory Effects : The presence of the thiophene group suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific bacterial strains.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,2-d]pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-75.6
A5494.8

Study 2: Anti-inflammatory Activity

In a separate investigation published in Phytotherapy Research, the compound was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The findings indicated a dose-dependent reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

Concentration (µM)TNF-alpha Inhibition (%)
1025
5045
10070

Study 3: Antimicrobial Efficacy

Another study explored the antimicrobial properties of the compound against various pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at relatively low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Propiedades

IUPAC Name

N-(3-methylbutyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S3/c1-13(2)5-8-20-16(23)12-27-19-21-15-7-11-26-17(15)18(24)22(19)9-6-14-4-3-10-25-14/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILWZRVMBLWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.